ML-00253764 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

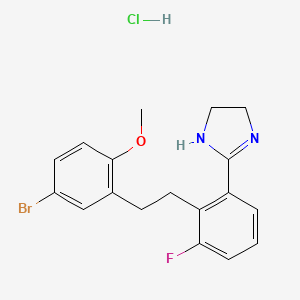

2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrFN2O.ClH/c1-23-17-8-6-13(19)11-12(17)5-7-14-15(3-2-4-16(14)20)18-21-9-10-22-18;/h2-4,6,8,11H,5,7,9-10H2,1H3,(H,21,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUMGPQDDCBFBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CCC2=C(C=CC=C2F)C3=NCCN3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the mechanism of action of ML-00253764 hydrochloride

An In-depth Technical Guide on the Core Mechanism of Action of ML-00253764 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent, non-peptidic, and brain-penetrant small molecule identified as a selective antagonist of the Melanocortin 4 Receptor (MC4R).[1] Its primary mechanism of action involves the competitive inhibition of agonist binding to MC4R, a G protein-coupled receptor (GPCR) pivotal in regulating energy homeostasis and body weight.[1][2] Beyond its well-documented role in preventing cachexia in preclinical models, recent studies have elucidated a novel anticancer activity.[3][4] This is mediated through the inhibition of downstream signaling pathways, including the ERK1/2 and Akt pathways, leading to antiproliferative and proapoptotic effects in cancer cells expressing MC4R.[5][6] This document provides a comprehensive overview of the molecular mechanism, quantitative pharmacological data, and detailed experimental protocols relevant to the study of this compound.

Introduction to the Melanocortin 4 Receptor (MC4R)

The Melanocortin 4 Receptor (MC4R) is a key component of the central nervous system's melanocortin system.[3] As a GPCR, its activation by endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), triggers a cascade of intracellular events, primarily through the Gαs protein subunit.[4] This leads to the activation of adenylyl cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP) levels.[4][7] This signaling pathway is fundamental to the regulation of food intake and energy expenditure.[2] Dysregulation of the MC4R pathway is associated with obesity and cachexia.[3] Emerging evidence also points to the expression and functional role of MC4R in various cancer types, including glioblastoma and melanoma, where it can promote cell proliferation and survival.[4][8]

Core Mechanism of Action: MC4R Antagonism

ML-00253764 acts as a direct antagonist at the MC4R. It competitively binds to the receptor, thereby blocking the binding of endogenous agonists like α-MSH.[1] This antagonism prevents the conformational changes in the receptor necessary for G-protein coupling and subsequent activation of adenylyl cyclase, resulting in a decrease in cAMP production.[7] Some evidence also suggests ML-00253764 may act as an inverse agonist, capable of reducing the basal, ligand-independent activity of the MC4R.[3]

The selectivity profile of ML-00253764 demonstrates a clear preference for MC4R over other melanocortin receptor subtypes, such as MC3R and MC5R, making it a valuable tool for selectively probing MC4R function.[1][7]

Anticancer Mechanism: Inhibition of Pro-Survival Pathways

In cancer cells expressing MC4R, such as glioblastoma and melanoma, receptor activation has been linked to the stimulation of pro-survival and proliferative signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.[4][5] ML-00253764 has been shown to exert antiproliferative and proapoptotic effects by inhibiting the phosphorylation, and thus the activation, of both ERK1/2 and Akt.[5][6][8] This action is dependent on the presence of MC4R, as the effect is significantly diminished in MC4R-null cells.[4] The reduction in ERK1/2 and Akt signaling leads to decreased proliferation and the downregulation of anti-apoptotic proteins like BCL-XL, ultimately promoting programmed cell death.[6]

Data Presentation

Table 1: Receptor Binding Affinity and Functional Antagonism

This table summarizes the binding affinity (Ki) and functional inhibitory concentration (IC50) of this compound for human melanocortin receptors.

| Parameter | Receptor | Value (µM) | Reference |

| Binding Affinity (Ki) | hMC4R | 0.16 | [1][7] |

| Functional Antagonism (IC50) | hMC4R | 0.103 - 0.32 | [1] |

| hMC3R | 0.81 | [1] | |

| hMC5R | 2.12 | [1] |

Table 2: In Vitro Anticancer Activity

This table presents the half-maximal inhibitory concentration (IC50) for the antiproliferative effects of ML-00253764 in various human cancer cell lines after 72 hours of treatment.

| Cell Line | Cancer Type | IC50 Value | Reference |

| U-118 | Glioblastoma | 6.56 µM | [5] |

| A-2058 | Melanoma (B-raf V600E) | 11.1 nM | [4] |

| WM 266-4 | Melanoma (B-raf V600D) | 33.7 nM | [4] |

| A-2058 Clone 1 (MC4R null) | Melanoma | 360.1 nM | [4] |

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of ML-00253764 for the MC4R.

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 cells stably expressing the human MC4R in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

-

Harvest cells, wash with PBS, and lyse in a hypotonic buffer (e.g., 5 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a Dounce homogenizer.

-

Centrifuge the lysate at 500 x g for 10 min at 4°C to remove nuclei.

-

Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.2% BSA, pH 7.4) and determine protein concentration via a Bradford or BCA assay.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of cell membrane preparation (5-10 µg protein/well).

-

Add 25 µL of a range of concentrations of ML-00253764 (the competitor ligand).

-

Add 25 µL of a fixed concentration of a radiolabeled MC4R agonist, such as [¹²⁵I]-[Nle⁴, D-Phe⁷]-α-MSH ([¹²⁵I]NDP-α-MSH), typically at a concentration near its Kd.

-

Define non-specific binding by adding a high concentration of an unlabeled agonist (e.g., 1 µM NDP-α-MSH) in separate wells.

-

Incubate the plate for 60-90 minutes at room temperature.

-

-

Harvesting and Data Analysis:

-

Terminate the reaction by rapid filtration through a GF/C glass fiber filter plate using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Allow filters to dry, and measure radioactivity using a gamma counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value by non-linear regression analysis of the competition curve.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Functional Assay

This protocol measures the ability of ML-00253764 to antagonize agonist-induced cAMP production.

-

Cell Seeding:

-

Seed HEK293 cells expressing MC4R into a 96-well plate at a density that yields a confluent monolayer the next day.

-

-

Assay Procedure:

-

Wash cells with serum-free media.

-

Pre-incubate cells for 15-30 minutes in stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Add varying concentrations of ML-00253764 to the wells and incubate for 15 minutes.

-

Add a fixed concentration of an MC4R agonist (e.g., NDP-α-MSH at its EC80 concentration) to all wells except the basal control.

-

Incubate for an additional 30 minutes at 37°C.

-

-

Detection and Analysis:

-

Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a competitive ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay (e.g., HTRF).

-

Generate a dose-response curve by plotting the cAMP level against the concentration of ML-00253764.

-

Calculate the IC50 value using non-linear regression analysis.

-

Western Blot for ERK/Akt Phosphorylation

This protocol assesses the effect of ML-00253764 on key signaling proteins in cancer cells.

-

Cell Treatment and Lysis:

-

Plate cancer cells (e.g., A-2058 melanoma cells) and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal signaling.

-

Treat cells with desired concentrations of ML-00253764 for various time points (e.g., 15, 30, 60 minutes).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify lysates by centrifugation at 14,000 x g for 15 min at 4°C.

-

-

Protein Quantification and Electrophoresis:

-

Determine protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE on a 10% polyacrylamide gel.

-

-

Immunoblotting:

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2 (p-ERK), total ERK1/2, phospho-Akt (p-Akt), and total Akt.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to total protein levels.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification of 2-[2-[2-(5-bromo-2- methoxyphenyl)-ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole (ML00253764), a small molecule melanocortin 4 receptor antagonist that effectively reduces tumor-induced weight loss in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Melanocortin-4 Receptor: Physiology, Pharmacology, and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iris.sssup.it [iris.sssup.it]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Melanocortin receptor 4 as a new target in melanoma therapy: Anticancer activity of the inhibitor ML00253764 alone and in association with B-raf inhibitor vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

ML-00253764 Hydrochloride: A Selective MC4R Antagonist Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-00253764 hydrochloride is a potent and selective, non-peptidic antagonist of the melanocortin-4 receptor (MC4R). As a brain-penetrant compound, it holds significant promise for investigating the physiological roles of the MC4R and for the development of therapeutics targeting conditions such as cachexia. This document provides a comprehensive technical overview of this compound, including its pharmacological data, detailed experimental protocols for its characterization, and a review of the relevant signaling pathways.

Introduction

The melanocortin-4 receptor (MC4R) is a G protein-coupled receptor (GPCR) predominantly expressed in the brain. It is a critical component of the leptin-melanocortin pathway, which plays a pivotal role in regulating energy homeostasis, food intake, and body weight.[1][2] Dysregulation of the MC4R signaling cascade is associated with obesity and other metabolic disorders.[2] The endogenous agonist for MC4R is α-melanocyte-stimulating hormone (α-MSH), while the agouti-related protein (AgRP) acts as an endogenous antagonist.[3]

This compound, with the chemical name 2-[2-[2-(5-bromo-2-methoxyphenyl)-ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole hydrochloride, is a small molecule antagonist that selectively targets the MC4R.[4][5] Its ability to cross the blood-brain barrier makes it a valuable tool for in vivo studies.[5][6] This guide details the quantitative pharmacology of this compound and provides methodologies for its evaluation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity for the human melanocortin-4 receptor.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Receptor | Value (µM) | Reference |

| Ki | hMC4R | 0.16 | [4] |

| IC50 | hMC4R | 0.103 | [4] |

| IC50 (NDP-α-MSH displacement) | hMC4R | 0.32 | [4] |

| IC50 (NDP-α-MSH displacement) | hMC3R | 0.81 | [4] |

| IC50 (NDP-α-MSH displacement) | hMC5R | 2.12 | [4] |

Table 2: In Vitro Functional Activity

| Assay | Cell Line | Agonist | ML-00253764 Concentration | Effect | Reference |

| cAMP Production | MC4R-expressing HEK293 cells | [NDP]-α-MSH | 100 µM | 20% decrease in cAMP | [4] |

| cAMP Production | MC3R-expressing cells | [NDP]-α-MSH | 100 µM | No effect | [4] |

| cAMP Production | MC5R-expressing cells | [NDP]-α-MSH | 100 µM | No effect | [4] |

Table 3: In Vivo Efficacy in a Mouse Model of Tumor-Induced Weight Loss

| Animal Model | Dosing Regimen | Outcome | Reference |

| CT-26 tumor-bearing BALB/c mice | 3, 10, or 30 mg/kg (s.c.), once daily | Protection against tumor-induced body weight loss | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki and IC50) of this compound for the human MC3R, MC4R, and MC5R.

Materials:

-

HEK293 cells stably expressing either hMC3R, hMC4R, or hMC5R.

-

Binding Buffer: 25 mM HEPES, 1.5 mM CaCl2, 1 mM MgSO4, 100 mM NaCl, and 0.2% BSA, pH 7.2.

-

Radioligand: [125I]-[Nle4, D-Phe7]-α-MSH ([125I]NDP-α-MSH).

-

Non-specific binding control: Unlabeled NDP-α-MSH.

-

This compound.

-

96-well microplates.

-

Scintillation counter.

Procedure:

-

Prepare cell membranes from HEK293 cells expressing the receptor of interest.

-

In a 96-well microplate, add cell membranes, [125I]NDP-α-MSH (to a final concentration of ~0.2 nM), and varying concentrations of this compound in binding buffer.

-

For determination of non-specific binding, a separate set of wells should contain a high concentration of unlabeled NDP-α-MSH (e.g., 1 µM).

-

Incubate the plates at 37°C for 1 hour.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

Objective: To assess the functional antagonist activity of this compound by measuring its effect on agonist-induced cAMP production.

Materials:

-

HEK293 cells expressing hMC3R, hMC4R, or hMC5R.

-

Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) containing 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA.

-

Agonist: [Nle4, D-Phe7]-α-melanocyte-stimulating hormone ([NDP]-α-MSH).

-

This compound.

-

cAMP assay kit (e.g., TR-FRET based).

-

384-well microplates.

Procedure:

-

Seed the cells in 384-well plates and allow them to attach overnight.

-

Pre-incubate the cells with varying concentrations of this compound in stimulation buffer for 20 minutes at 37°C.

-

Add the agonist, [NDP]-α-MSH, to a final concentration that elicits a submaximal response (e.g., EC80).

-

Incubate for a further 30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the cAMP assay kit.

-

Data are expressed as the percentage of the response to the agonist alone.

In Vivo Tumor-Induced Weight Loss Model

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of cancer cachexia.

Materials:

-

BALB/c mice.

-

CT-26 colon carcinoma cells.

-

This compound.

-

Vehicle: Polyethylene glycol 200/saline (1:10).

-

Surgical and injection equipment.

Procedure:

-

Induce tumor growth by subcutaneously injecting CT-26 cells into the flank of BALB/c mice.

-

Monitor the mice for tumor growth and body weight.

-

Once the tumors are established and weight loss is observed, randomize the mice into treatment and vehicle control groups.

-

Administer this compound (at doses of 3, 10, or 30 mg/kg) or vehicle via subcutaneous injection once daily.[4]

-

Monitor body weight, tumor volume, and food intake daily.

-

At the end of the study, sacrifice the animals and perform tissue analysis (e.g., muscle and fat mass).

-

Analyze the data to determine the effect of this compound on tumor-induced weight loss.

Signaling Pathways and Visualizations

MC4R Signaling Pathway

The MC4R primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase (AC) and a subsequent increase in intracellular cyclic AMP (cAMP).[7] cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[7] This pathway is crucial for the anorexigenic effects of MC4R activation. There is also evidence suggesting that MC4R can couple to other G proteins, such as Gαi/o and Gαq/11, and activate other signaling cascades like the ERK1/2 pathway.[8]

Caption: MC4R signaling pathway activated by α-MSH and antagonized by AgRP and ML-00253764.

Experimental Workflow for In Vivo Efficacy

The following diagram illustrates the workflow for assessing the in vivo efficacy of this compound in a tumor-induced cachexia model.

Caption: Workflow for evaluating the in vivo efficacy of ML-00253764 in a mouse model.

Conclusion

This compound is a well-characterized, selective antagonist of the MC4R. Its brain-penetrant nature and demonstrated in vivo efficacy in a model of cachexia highlight its potential as both a research tool and a lead compound for drug development. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working in the field of melanocortin signaling and its therapeutic applications.

References

- 1. Modeling Human Cancer-induced Cachexia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural insights into ligand recognition and activation of the melanocortin-4 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for establishing and evaluating a cancer cachexia mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. orbi.uliege.be [orbi.uliege.be]

- 7. Melanocortin 4 Receptor Pathway Dysfunction in Obesity: Patient Stratification Aimed at MC4R Agonist Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

ML-00253764 Hydrochloride: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-00253764 hydrochloride is a potent and selective, non-peptidic antagonist of the melanocortin 4 receptor (MC4R), a key regulator of energy homeostasis and appetite. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental methodologies for its synthesis, binding affinity determination, functional activity assessment, and in vivo evaluation in a model of cancer-induced cachexia are presented. All quantitative data are summarized in structured tables for clarity and ease of comparison. Additionally, signaling pathways and experimental workflows are visually represented using diagrams to facilitate a deeper understanding of its mechanism of action and experimental evaluation.

Chemical Structure and Physicochemical Properties

This compound, chemically named 2-[2-[2-(5-Bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole hydrochloride, is a small molecule with the molecular formula C₁₈H₁₈BrFN₂O·HCl.[1][2][3][4][5] Its chemical structure is depicted in Figure 1.

Figure 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₈BrFN₂O·HCl | [1][2][3][4][5] |

| Molecular Weight | 413.71 g/mol | [1][2][3][4][5] |

| CAS Number | 1706524-94-8 | [1][2][3][4][5] |

| Appearance | Crystalline solid | [4] |

| Purity | ≥98% | [1][2][3][5] |

| Solubility | Soluble to 10 mM in water and to 100 mM in DMSO. | [1][2][3] |

| Storage | Store at +4°C. | [1][2][3][5] |

Biological Activity and Mechanism of Action

This compound is a selective antagonist of the melanocortin 4 receptor (MC4R).[1][2][3][4][5][6][7][8] The MC4R is a G protein-coupled receptor (GPCR) primarily expressed in the brain, where it plays a critical role in regulating energy balance, food intake, and body weight.

MC4R Signaling Pathway

The MC4R is activated by the endogenous agonist α-melanocyte-stimulating hormone (α-MSH), leading to the stimulation of adenylyl cyclase via the Gs alpha subunit (Gαs). This results in an increase in intracellular cyclic adenosine monophosphate (camp), which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, including the transcription factor CREB, leading to changes in gene expression that ultimately result in decreased food intake and increased energy expenditure. ML-00253764 acts as an antagonist, blocking the binding of α-MSH to MC4R and thereby inhibiting this signaling cascade.

References

- 1. ML00253764 hydrochloride | MC4R antagonist | Probechem Biochemicals [probechem.com]

- 2. orbi.uliege.be [orbi.uliege.be]

- 3. researchgate.net [researchgate.net]

- 4. Protocol for establishing and evaluating a cancer cachexia mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Modeling human cancer cachexia in colon 26 tumor-bearing adult mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of 2-[2-[2-(5-bromo-2- methoxyphenyl)-ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole (ML00253764), a small molecule melanocortin 4 receptor antagonist that effectively reduces tumor-induced weight loss in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

ML-00253764 hydrochloride CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ML-00253764 hydrochloride, a selective antagonist of the melanocortin-4 receptor (MC4R). This document consolidates key chemical and biological data, detailed experimental methodologies from seminal and recent studies, and a visualization of the associated signaling pathway to support ongoing research and development efforts.

Core Compound Data

This compound is a non-peptide, brain-penetrant small molecule that has been investigated for its therapeutic potential, particularly in the context of cancer-associated cachexia and as an anticancer agent.[1][2] Its primary mechanism of action is the selective antagonism of the MC4R.

| Parameter | Value | Reference |

| CAS Number | 1706524-94-8 | [3] |

| Molecular Weight | 413.71 g/mol | [3] |

| Molecular Formula | C₁₈H₁₈BrFN₂O · HCl | [3] |

Melanocortin-4 Receptor (MC4R) Signaling Pathway

ML-00253764 exerts its effects by modulating the MC4R signaling pathway, a critical regulator of energy homeostasis and appetite. Under normal physiological conditions, agonists such as α-melanocyte-stimulating hormone (α-MSH) bind to MC4R, a G protein-coupled receptor (GPCR). This binding primarily activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), leading to downstream signaling that promotes satiety and increases energy expenditure. ML-00253764 acts as a competitive antagonist, blocking the binding of α-MSH and other agonists to MC4R, thereby inhibiting this signaling cascade.

Experimental Protocols

This section details the methodologies used in key in vitro and in vivo studies to characterize the activity of this compound.

In Vitro Antiproliferative and Pro-apoptotic Assays

Objective: To determine the effect of ML-00253764 on the proliferation and survival of cancer cell lines.

Cell Lines:

-

Human melanoma: A-2058, WM 266-4[1]

Methodology:

-

Cell Culture: Cells are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Drug Preparation: A 10 mM stock solution of this compound is prepared in sterile water.[1]

-

Proliferation Assay:

-

Cells are seeded in 24-well plates and allowed to adhere.

-

Cells are then treated with a range of concentrations of ML-00253764 (e.g., 0.001–50 μM) for 72 hours. Control cells are treated with the vehicle.

-

Viable cells are counted using a hemocytometer with trypan blue exclusion to differentiate between live and dead cells.

-

The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

-

-

Apoptosis Assay:

-

Apoptosis can be evaluated by various methods, such as flow cytometry analysis of Annexin V-FITC and propidium iodide stained cells, or by measuring caspase activity.

-

-

Western Blotting for Signaling Proteins:

-

To investigate the mechanism of action, the phosphorylation status of key signaling proteins like ERK1/2 can be assessed by Western blotting following treatment with ML-00253764.

-

Quantitative Data from In Vitro Studies:

| Cell Line | Cancer Type | IC₅₀ of ML-00253764 (72h treatment) | Reference |

| HT-29 | Colorectal Adenocarcinoma | 806.4 ± 321.8 nM | [4][5] |

| Caco-2 | Colorectal Adenocarcinoma | 2993 ± 1135.2 nM | [4][5] |

| 8305C | Anaplastic Thyroid Carcinoma | 7667 ± 2144.6 nM | [4][5] |

| A-2058 | Melanoma (B-raf mutated) | 11.1 nM | [1] |

| WM 266-4 | Melanoma (B-raf mutated) | 33.7 nM | [1] |

In Vivo Tumor Growth Inhibition and Cachexia Studies

Objective: To evaluate the antitumor and anti-cachectic effects of ML-00253764 in a preclinical mouse model.

Animal Model:

-

Athymic Nude-Foxn1nu mice are commonly used for xenograft studies.[1]

Methodology:

-

Tumor Cell Implantation:

-

A suspension of cancer cells (e.g., melanoma or colorectal adenocarcinoma cells) is injected subcutaneously into the flank of the mice.

-

-

Treatment Protocol:

-

Once tumors are established and reach a palpable size, mice are randomized into treatment and control groups.

-

ML-00253764 is administered, often in combination with standard chemotherapy agents like vinorelbine or irinotecan.[4][5]

-

The drug can be administered via subcutaneous injection.

-

A typical dosing regimen might be daily injections.

-

-

Monitoring and Endpoints:

-

Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Body weight of the mice is monitored as an indicator of overall health and cachexia.

-

At the end of the study, tumors are excised and weighed.

-

Tolerability of the treatment is assessed by observing the behavior of the mice and monitoring for any adverse effects.

-

Experimental Workflow:

Conclusion

This compound is a potent and selective antagonist of the MC4R with demonstrated activity in both in vitro and in vivo models of cancer. The data and protocols summarized in this guide provide a foundation for further investigation into its therapeutic potential. The detailed methodologies offer a starting point for replicating and expanding upon these key experiments. The visualization of the MC4R signaling pathway and the experimental workflow aim to facilitate a deeper understanding of the compound's mechanism and its evaluation process.

References

- 1. Melanocortin receptor 4 as a new target in melanoma therapy: Anticancer activity of the inhibitor ML00253764 alone and in association with B-raf inhibitor vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.plos.org [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Melanocortin-4 Receptor Antagonism Inhibits Colorectal and Anaplastic Thyroid Cancer In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of ML-00253764 Hydrochloride: A Novel Melanocortin-4 Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ML-00253764 hydrochloride is a potent and selective, non-peptide antagonist of the melanocortin-4 receptor (MC4R), a key regulator of energy homeostasis and appetite. Its discovery has provided a valuable pharmacological tool for investigating the physiological roles of the MC4R and has shown potential therapeutic applications in conditions such as cachexia. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and an elucidation of its mechanism of action through relevant signaling pathways.

Introduction

The melanocortin system, and specifically the melanocortin-4 receptor (MC4R), plays a pivotal role in the central nervous system's control of food intake and energy expenditure.[1] Activation of MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), leads to a reduction in food intake and an increase in energy expenditure. Conversely, antagonism of this receptor can increase food intake and body weight. This has led to significant interest in developing MC4R antagonists for conditions characterized by anorexia and weight loss, such as cancer-associated cachexia.

ML-00253764, chemically known as 2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole hydrochloride, emerged from a discovery program aimed at identifying small molecule, non-peptide antagonists of the MC4R.[2] This document details the key findings related to this compound, from its chemical synthesis to its biological activity and mechanism of action.

Physicochemical Properties and Quantitative Data

A summary of the key physicochemical and pharmacological properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole hydrochloride | |

| Molecular Formula | C₁₈H₁₈BrFN₂O · HCl | |

| Molecular Weight | 413.71 g/mol | |

| CAS Number | 1706524-94-8 | |

| Appearance | Off-white to light yellow solid | [1] |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble in DMSO (up to 100 mM) and water (up to 10 mM) |

Table 2: Pharmacological Data for ML-00253764

| Parameter | Receptor | Value | Reference |

| IC₅₀ | Human MC4R | 320 nM | |

| Human MC3R | 810 nM | ||

| Human MC5R | 2120 nM | ||

| Kᵢ | Human MC4R | 160 nM | [3] |

Synthesis of this compound

The synthesis of ML-00253764 was first reported by Vos et al. in 2004.[2] The key steps involve the formation of an imidazoline ring from a substituted benzonitrile. Although the full detailed experimental protocol from the original publication is not publicly available, a general synthetic scheme can be outlined based on the provided information and established chemical principles.

Experimental Workflow for the Synthesis of ML-00253764

Detailed Experimental Protocol (Postulated):

-

Step 1: Synthesis of 2-(2-(5-bromo-2-methoxyphenyl)vinyl)-3-fluorobenzonitrile. This likely involves a palladium-catalyzed cross-coupling reaction (e.g., Heck reaction) between an appropriate vinylating agent and a substituted benzonitrile.

-

Step 2: Synthesis of 2-(2-(5-bromo-2-methoxyphenyl)ethyl)-3-fluorobenzonitrile. The vinyl intermediate from Step 1 would be reduced to the corresponding ethyl-substituted benzonitrile, likely through catalytic hydrogenation.

-

Step 3: Formation of the Imidazoline Ring. The nitrile is converted to an imidate ester hydrochloride via the Pinner reaction, followed by cyclization with ethylenediamine to form the 4,5-dihydro-1H-imidazole ring.

-

Step 4: Hydrochloride Salt Formation. The free base of ML-00253764 is treated with hydrochloric acid in a suitable solvent (e.g., ethanol or diethyl ether) to precipitate the hydrochloride salt.

Purification at each step would likely involve standard techniques such as column chromatography, recrystallization, and characterization would be performed using NMR, mass spectrometry, and elemental analysis.

Biological Activity and Mechanism of Action

This compound is a selective antagonist of the MC4R. It competitively inhibits the binding of the agonist α-MSH to the receptor. This antagonism has been demonstrated in various in vitro and in vivo models.

In Vitro Studies

In HEK293 cells expressing the human MC4R, ML-00253764 was shown to decrease the accumulation of cyclic adenosine monophosphate (cAMP) induced by MC4R agonists. This indicates that it effectively blocks the canonical Gs-protein coupled signaling pathway of the receptor. Furthermore, studies in glioblastoma and melanoma cell lines have shown that ML-00253764 can inhibit the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and Akt, leading to anti-proliferative and pro-apoptotic effects.

In Vivo Studies

Animal studies have demonstrated the ability of ML-00253764 to increase food intake and reduce the loss of lean body mass in tumor-bearing mice, a model for cancer cachexia.[3][4] The compound is also brain-penetrant, allowing it to exert its effects on centrally located MC4Rs.[4]

Signaling Pathways

The MC4R primarily signals through the Gs alpha subunit of the heterotrimeric G protein, leading to the activation of adenylyl cyclase and the production of cAMP. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression. ML-00253764 acts as an antagonist at the MC4R, thus inhibiting this entire cascade.

MC4R Agonist-Induced Signaling Pathway

This compound, by blocking the initial step of agonist binding to MC4R, prevents the downstream signaling events depicted above.

Inhibitory Action of ML-00253764

Conclusion

This compound is a significant discovery in the field of melanocortin research. As a potent, selective, and brain-penetrant MC4R antagonist, it serves as a critical tool for elucidating the complex roles of the MC4R in health and disease. The information and protocols provided in this guide offer a comprehensive resource for researchers and professionals in drug development who are interested in the melanocortin system and the therapeutic potential of MC4R modulation. Further research into the clinical applications of ML-00253764 and similar compounds is warranted, particularly in the context of cachexia and other wasting disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification of 2-[2-[2-(5-bromo-2- methoxyphenyl)-ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole (ML00253764), a small molecule melanocortin 4 receptor antagonist that effectively reduces tumor-induced weight loss in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. ML-00253764 is a Brain Penetrant Melanocortin Receptor 4 Antagonist | MedChemExpress [medchemexpress.eu]

A Technical Guide to ML-00253764 Hydrochloride and its Role in Appetite Regulation

Audience: Researchers, scientists, and drug development professionals.

Abstract

ML-00253764 hydrochloride is a potent, selective, and brain-penetrant small molecule antagonist of the melanocortin-4 receptor (MC4R).[1][2] The MC4R is a critical G protein-coupled receptor in the central nervous system, primarily known for its role in regulating energy homeostasis, food intake, and body weight.[3][4][5] By antagonizing the anorexigenic signals mediated through MC4R, ML-00253764 has demonstrated efficacy in stimulating appetite and mitigating weight loss, particularly in preclinical models of cancer-induced cachexia.[2][6] This document provides a comprehensive overview of the mechanism of action, signaling pathways, quantitative efficacy, and experimental protocols related to this compound's role in appetite regulation.

Introduction: The Melanocortin System and Appetite

The central melanocortin system is a crucial regulator of energy balance.[3] The melanocortin-4 receptor (MC4R), expressed predominantly in the hypothalamus, plays a key role in this system.[3][5] Activation of MC4R by endogenous agonists like α-melanocyte-stimulating hormone (α-MSH) leads to a decrease in food intake and an increase in energy expenditure, exerting a tonic inhibitory effect on feeding.[3][5][7] Conversely, antagonism or inverse agonism at this receptor, for instance by the endogenous ligand Agouti-Related Peptide (AgRP), stimulates food intake.[3]

This compound was developed as a non-peptide, small-molecule antagonist of the MC4R.[2] Its ability to cross the blood-brain barrier and block the appetite-suppressing effects of MC4R activation makes it a significant tool for studying appetite regulation and a potential therapeutic agent for conditions characterized by anorexia and body wasting, such as cachexia.[3]

Mechanism of Action and Signaling Pathways

ML-00253764 functions as a competitive antagonist and inverse agonist at the MC4R.[3][8] The canonical signaling pathway for the MC4R involves coupling to the stimulatory G protein (Gs), which activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[3][9]

ML-00253764 exerts its primary effect by blocking the binding of agonists like α-MSH to the MC4R, thereby inhibiting this downstream signaling cascade.[6] Furthermore, as an inverse agonist, it can reduce the basal, ligand-independent activity of the MC4R, further decreasing the anorexigenic tone.[3][8] Studies in HEK293 cells expressing MC4R have shown that ML-00253764 decreases cAMP accumulation.[2][6] Interestingly, while it acts as an inverse agonist on the Gs-cAMP pathway, it has also been shown to function as an allosteric agonist in the mitogen-activated protein kinase (MAPK/ERK) pathway in certain contexts.[8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ML 00253764 hydrochloride | Melanocortin (MC) Receptors | Tocris Bioscience [tocris.com]

- 3. The Melanocortin-4 Receptor: Physiology, Pharmacology, and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioengineer.org [bioengineer.org]

- 5. [Regulation of appetite by melanocortin and its receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Melanocortins and feeding behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. iris.sssup.it [iris.sssup.it]

The Pharmacology of ML-00253764 Hydrochloride: A Technical Guide to its Antagonistic Effect on cAMP Accumulation

For Immediate Release

This technical guide provides an in-depth analysis of ML-00253764 hydrochloride, a non-peptide, brain-penetrant small molecule that acts as an antagonist, and in some contexts an inverse agonist, at the melanocortin 4 receptor (MC4R).[1][2][3] Primarily, this document will focus on the compound's mechanism of action, specifically its inhibitory effect on cyclic adenosine monophosphate (cAMP) accumulation, a key second messenger in cellular signaling. The content herein is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

Executive Summary

This compound is a selective antagonist of the MC4R, a G protein-coupled receptor (GPCR) predominantly expressed in the brain.[1][4] The MC4R plays a crucial role in regulating energy homeostasis, and its activation by agonists like α-melanocyte-stimulating hormone (α-MSH) leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.[4] this compound exerts its pharmacological effect by competitively binding to the MC4R and attenuating this agonist-induced cAMP production. This guide summarizes the quantitative binding and functional data, details the experimental protocols used for its characterization, and provides visual diagrams of the associated signaling pathways and workflows.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized through radioligand binding assays and functional cAMP assays. The data consistently demonstrate a higher affinity and inhibitory activity at the MC4R compared to other melanocortin receptor subtypes.

Table 1: Receptor Binding Affinity and Potency of this compound

| Parameter | Receptor Subtype | Value | Reference |

| IC50 (Binding) | hMC4R | 320 nM (0.32 µM) | [1][2] |

| hMC3R | 810 nM (0.81 µM) | [1][2] | |

| hMC5R | 2120 nM (2.12 µM) | [1][2] | |

| Ki (Binding) | hMC4R | 160 nM (0.16 µM) | |

| IC50 (Functional) | hMC4R | 103 nM (0.103 µM) |

IC50 (Binding) values represent the concentration required to displace 50% of the radioligand [NLE4,D-Phe7]-α-MSH. Ki is the inhibitory constant. IC50 (Functional) is the concentration causing 50% inhibition of the agonist-induced response.

Table 2: Functional Effect on Agonist-Induced cAMP Accumulation

| Compound | Concentration | Agonist | Cell System | Result | Reference |

| ML-00253764 | 100 µM | [NDP]-α-MSH | MC4R-expressing HEK293 cells | 20% decrease in cAMP production | |

| ML-00253764 | 100 µM | [NDP]-α-MSH | MC3R- or MC5R-expressing HEK293 cells | No effect on cAMP levels |

Signaling Pathway and Mechanism of Action

The MC4R is canonically coupled to the Gs alpha subunit of its associated G protein. Agonist binding triggers a conformational change, leading to Gs activation, which in turn stimulates adenylyl cyclase to convert ATP into cAMP. As an antagonist, this compound binds to the MC4R, preventing the binding of agonists like α-MSH and thereby inhibiting the downstream signaling cascade that leads to cAMP accumulation.

Experimental Protocols

The characterization of this compound's effect on cAMP accumulation was primarily conducted using stably transfected human embryonic kidney (HEK-293) cells expressing the human melanocortin receptors.

Cell Culture and Transfection

HEK-293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics. For the assays, cells are stably transfected with plasmids containing the coding sequences for the human MC3, MC4, or MC5 receptors. Selection pressure is maintained using an appropriate antibiotic, such as G418.

cAMP Accumulation Assay

The following protocol outlines the general steps for measuring the antagonist effect of ML-00253764 on agonist-induced cAMP production.

-

Cell Plating: Seed HEK-293 cells stably expressing the target melanocortin receptor (e.g., hMC4R) into 24-well plates and grow to near confluency.

-

Pre-incubation: On the day of the experiment, wash the cells with serum-free media (e.g., DMEM or Waymouth's medium) and incubate for a period of 15 minutes to 4 hours at 37°C.[1] This step serves to reduce basal cAMP levels.

-

Phosphodiesterase Inhibition: Add a phosphodiesterase (PDE) inhibitor, such as 100-500 µM 3-isobutyl-1-methylxanthine (IBMX), to the medium and incubate for 15-60 minutes at 37°C.[1] IBMX prevents the degradation of cAMP, allowing it to accumulate to measurable levels.

-

Antagonist Treatment: Add this compound at various concentrations to the wells.

-

Agonist Stimulation: Immediately following the antagonist, add a fixed concentration of a potent MC4R agonist, such as [Nle4, D-Phe7]-α-MSH ([NDP]-α-MSH), to stimulate cAMP production.

-

Incubation: Incubate the plates for 1 hour at 37°C to allow for cAMP accumulation.

-

Cell Lysis and cAMP Quantification: Terminate the reaction by aspirating the medium and lysing the cells. The intracellular cAMP concentration in the cell lysates is then quantified using a commercially available assay kit, typically based on competitive enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).

Conclusion

This compound is a well-characterized, selective antagonist of the melanocortin 4 receptor. The quantitative data clearly establish its higher potency for MC4R over other subtypes. Its mechanism involves the direct blockade of agonist-induced Gs protein signaling, leading to a measurable decrease in intracellular cAMP accumulation. The experimental protocols described provide a robust framework for assessing the functional activity of this and similar compounds targeting the melanocortin system. This molecule serves as a valuable pharmacological tool for investigating the physiological roles of the MC4R and as a lead compound for the development of therapeutics targeting conditions related to energy imbalance.

References

- 1. Protective effects of an anti-melanocortin-4 receptor scFv derivative in lipopolysaccharide-induced cachexia in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional characterization and pharmacological rescue of melanocortin-4 receptor mutations identified from obese patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jme.bioscientifica.com [jme.bioscientifica.com]

The Role of ML-00253764 Hydrochloride in the Study of Energy Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ML-00253764 hydrochloride, a selective, brain-penetrant antagonist of the Melanocortin-4 Receptor (MC4R), and its application in the study of energy homeostasis. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying signaling pathways and experimental workflows.

Core Concepts: MC4R and Energy Homeostasis

The melanocortin system is a critical signaling pathway in the central nervous system that regulates energy balance, encompassing both energy intake and expenditure.[1] The MC4R, a G-protein coupled receptor, is a key component of this system.[2] Activation of MC4R, typically by the endogenous agonist α-melanocyte-stimulating hormone (α-MSH), promotes satiety and increases energy expenditure, leading to a negative energy balance.[3] Conversely, antagonism or inverse agonism at the MC4R, or deficiency in MC4R signaling, leads to increased food intake (hyperphagia) and decreased energy expenditure, resulting in weight gain and obesity.[3]

This compound has emerged as a valuable pharmacological tool to probe the physiological and pathophysiological roles of the MC4R in energy homeostasis. Its primary application has been in the study of cachexia, a wasting syndrome characterized by severe weight loss, particularly of lean body mass, often associated with chronic diseases like cancer.[4] By blocking the MC4R, ML-00253764 has been shown to counteract the anorexic and catabolic effects associated with cachexia.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound, compiled from seminal publications.

Table 1: In Vitro Receptor Binding and Activity of ML-00253764

| Parameter | Receptor | Value (µM) | Cell Line | Reference |

| Ki | hMC4R | 0.16 | HEK293 | [5][6] |

| IC50 | hMC4R | 0.103 | Not Specified | [7] |

| IC50 (NDP-α-MSH displacement) | hMC4R | 0.32 | HEK293 | [7] |

| hMC3R | 0.81 | HEK293 | [7] | |

| hMC5R | 2.12 | HEK293 | [7] | |

| cAMP Production Inhibition | hMC4R | 20% decrease (at 100 µM) | HEK293 | [5][6] |

*hMC3R, hMC4R, hMC5R: human Melanocortin Receptors 3, 4, and 5. NDP-α-MSH: [Nle4,D-Phe7]-α-melanocyte-stimulating hormone.

Table 2: In Vivo Effects of ML-00253764 in a Mouse Model of Cancer-Induced Cachexia (CT-26 Tumor)

| Parameter | Treatment Group | Dosage (mg/kg, s.c., daily) | Outcome | Reference |

| Body Weight | ML-00253764 | 3, 10, or 30 | Protection against tumor-induced body weight loss | [7] |

| Food Intake | ML-00253764 | 15 (twice daily) | Enhanced light-phase food consumption | [5][6] |

| Lean Body Mass | ML-00253764 | 15 (twice daily) | Prevention of loss of lean body mass | [5][6] |

Signaling Pathways and Experimental Workflows

MC4R Signaling Pathway

The MC4R is primarily coupled to the Gαs subunit of the heterotrimeric G-protein. Its activation leads to a signaling cascade that plays a crucial role in regulating energy balance.

Caption: MC4R signaling cascade in energy homeostasis.

Experimental Workflow: Cancer-Induced Cachexia Mouse Model

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of cancer-induced cachexia.

References

- 1. Evaluation of a melanocortin-4 receptor (MC4R) agonist (Setmelanotide) in MC4R deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Implication of the melanocortin-3 receptor in the regulation of food intake - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Melanocortin Pathways: Suppressed and Stimulated Melanocortin-4 Receptor (MC4R) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Control of food intake by MC4-R signaling in the lateral hypothalamus, nucleus accumbens shell and ventral tegmental area: Interactions with ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

Technical Guide: Brain Penetrance of ML-00253764 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the brain penetrance of ML-00253764 hydrochloride, a selective, nonpeptidic antagonist of the melanocortin-4 receptor (MC4R). The ability of this small molecule to cross the blood-brain barrier is a critical aspect of its pharmacological profile, enabling its potential therapeutic effects on centrally mediated pathways.

Core Quantitative Data

The brain penetrance of ML-00253764 has been demonstrated in preclinical models. Following subcutaneous administration in mice, the compound achieves significant concentrations in the brain, sufficient to engage its molecular target, the MC4R.

| Parameter | Value | Species | Dosage | Route of Administration | Source |

| Brain Concentration | 10 - 20 µM | Mouse | 30 mg/kg | Subcutaneous | Vaglini et al., 2018 |

Note: Publicly available literature does not provide specific brain-to-plasma concentration ratios (Kp or Kp,uu) for this compound.

Signaling Pathway of MC4R Antagonism

ML-00253764 exerts its effects by antagonizing the MC4R, a G-protein coupled receptor predominantly expressed in the central nervous system. The canonical signaling pathway involves the modulation of cyclic AMP (cAMP) levels.

MC4R antagonist signaling pathway.

Experimental Protocols

Detailed experimental protocols for the assessment of ML-00253764 brain penetrance are not explicitly available in the public domain. However, based on standard methodologies in neuropharmacokinetics, the following protocols outline the likely procedures for determining the brain concentration of this compound.

In Vivo Pharmacokinetic Study for Brain Penetrance

This protocol describes a typical procedure to determine the concentration-time profile of ML-00253764 in the brain and plasma of mice following a single administration.

In vivo pharmacokinetic workflow.

Materials:

-

This compound

-

Vehicle for dosing (e.g., saline, PEG400/water)

-

Male BALB/c mice (or other appropriate strain)

-

Standard laboratory equipment for animal handling and dosing

-

Microcentrifuge tubes, homogenizer, centrifuge

-

Internal standard for bioanalysis

Procedure:

-

Dosing Solution Preparation: Prepare a solution of this compound in a suitable vehicle at the desired concentration for injection.

-

Animal Dosing: Acclimatize animals prior to the study. Administer a single subcutaneous dose of this compound (e.g., 30 mg/kg) to each mouse.

-

Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose), euthanize a cohort of mice (n=3-5 per time point) via an approved method.

-

Blood Collection: Immediately following euthanasia, collect trunk blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood at approximately 2000 x g for 15 minutes at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.

-

Brain Tissue Collection: Perfuse the mice with ice-cold saline to remove blood from the brain tissue. Excise the whole brain, rinse with cold saline, blot dry, and record the weight. Immediately freeze the brain tissue on dry ice and store at -80°C until analysis.

Bioanalytical Method for Quantification of ML-00253764 in Brain and Plasma

This protocol outlines a general procedure for the quantification of ML-00253764 in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

In-Depth Technical Guide: ML-00253764 Hydrochloride in Cachexia and Muscle Wasting Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cachexia is a multifactorial syndrome characterized by severe, progressive muscle wasting, with or without loss of fat mass, that is often associated with chronic diseases such as cancer. This debilitating condition significantly impairs quality of life and is a direct contributor to mortality. The melanocortin-4 receptor (MC4-R) has emerged as a key therapeutic target in the management of cachexia. ML-00253764 hydrochloride, a selective MC4-R antagonist and inverse agonist, has demonstrated significant potential in preclinical models of cachexia by attenuating the loss of lean body mass and stimulating food intake. This technical guide provides a comprehensive overview of the core research on this compound, including its mechanism of action, detailed experimental protocols, quantitative data from key studies, and an exploration of the underlying signaling pathways involved in its therapeutic effects.

Introduction to this compound

This compound is a small molecule, non-peptidic antagonist of the melanocortin-4 receptor (MC4-R).[1][2][3] The MC4-R is a G protein-coupled receptor predominantly expressed in the brain and plays a crucial role in regulating energy homeostasis, appetite, and body weight.[4] In pathological states like cachexia, the melanocortin system can become dysregulated, leading to decreased food intake and increased energy expenditure, which contributes to the catabolic state. By blocking the MC4-R, ML-00253764 has been shown to counteract these effects, thereby preserving muscle mass and improving nutritional status in animal models of cancer-induced cachexia.[4]

Mechanism of Action

ML-00253764 acts as a selective antagonist and inverse agonist at the MC4-R.[4] In its antagonist role, it blocks the binding of endogenous agonists like α-melanocyte-stimulating hormone (α-MSH), which are often elevated in chronic disease states and contribute to anorexia and weight loss. As an inverse agonist, ML-00253764 can reduce the basal activity of the MC4-R, further dampening the signaling that promotes a catabolic state.

The downstream effects of MC4-R blockade by ML-00253764 are multifaceted and are thought to involve the modulation of key signaling pathways that regulate protein synthesis and degradation in skeletal muscle. Research suggests that ML-00253764 may exert its muscle-preserving effects through the inhibition of the ERK1/2 and Akt signaling pathways. The Akt/mTOR pathway is a central regulator of muscle protein synthesis, and its inhibition would typically be associated with muscle atrophy. However, in the complex milieu of cachexia, the precise interplay of these pathways following MC4-R antagonism is still under investigation. It is hypothesized that by reducing the central anorexigenic and catabolic signals, ML-00253764 creates a more favorable systemic environment for muscle preservation, potentially overriding localized catabolic signaling.

Preclinical Efficacy: Quantitative Data

The efficacy of this compound has been evaluated in several preclinical models of cachexia. The following tables summarize the key quantitative findings from a pivotal study utilizing a Lewis lung carcinoma (LLC) mouse model.

Table 1: Effect of ML-00253764 on Body Composition in LLC Tumor-Bearing Mice

| Treatment Group | Change in Lean Body Mass (LBM) |

| Vehicle-Treated | Decrease (p < 0.05) |

| ML-00253764 (15 mg/kg s.c. b.i.d.) | Maintained LBM |

Data from a 21-day study period.[4]

Table 2: Effect of ML-00253764 on Food Intake in LLC Tumor-Bearing Mice

| Treatment Group | Cumulative Light-Phase Food Intake | Cumulative 24-Hour Food Intake |

| Vehicle-Treated | Baseline | No significant effect |

| ML-00253764 (15 mg/kg s.c. b.i.d.) | Stimulated (p < 0.05 vs. vehicle) | No significant effect |

Food intake was measured over a 13-day treatment period.[5]

Table 3: In Vitro Activity of ML-00253764

| Cell Line | IC50 |

| WM 266-4 (Melanoma) | 33.7 nM |

| A-2058 (Melanoma) | 11.1 nM |

| A-2058 Clone 1 (MC4R null) | 360.1 nM |

IC50 values were determined after 72 hours of treatment.[6]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in cachexia research.

Lewis Lung Carcinoma (LLC) Cachexia Mouse Model

This protocol describes the induction of a cachexia model using LLC cells, treatment with ML-00253764, and subsequent analysis.

Materials:

-

C57BL/6 mice

-

Lewis lung carcinoma (LLC) cells

-

This compound

-

Vehicle (e.g., sterile saline or as specified in the original study)

-

Syringes and needles for subcutaneous injection

-

Calipers for tumor measurement

-

Magnetic resonance relaxometry or similar equipment for body composition analysis

-

Metabolic cages for food intake monitoring

Procedure:

-

Cell Culture: Culture LLC cells in appropriate media until they reach the desired confluence for injection.

-

Tumor Inoculation: Harvest and resuspend LLC cells in sterile saline or PBS. Subcutaneously inject a specified number of cells (e.g., 1 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to establish and grow. Monitor tumor volume regularly using calipers.

-

Treatment Administration: Once tumors reach a predetermined size or on a specified day post-inoculation (e.g., day 8), begin treatment. Administer this compound (e.g., 15 mg/kg) or vehicle subcutaneously twice daily.

-

Data Collection:

-

Body Weight: Record the body weight of each mouse daily.

-

Food Intake: House mice in metabolic cages and measure 24-hour food consumption. Note any differences in light-phase versus dark-phase intake.

-

Body Composition: At the beginning and end of the treatment period, assess lean body mass and fat mass using magnetic resonance relaxometry.

-

Tumor Volume: Continue to measure tumor volume throughout the study.

-

-

Endpoint Analysis: At the end of the study (e.g., day 21), euthanize the mice and collect tissues (e.g., muscle, tumor) for further analysis (e.g., western blotting, qPCR).

Body Composition Analysis via Magnetic Resonance Relaxometry

This non-invasive technique allows for the longitudinal assessment of lean and fat mass in live animals.

Procedure:

-

Calibration: Calibrate the magnetic resonance relaxometry instrument according to the manufacturer's instructions using standards of known composition.

-

Animal Placement: Place the conscious mouse in a restraining tube that fits within the instrument.

-

Measurement: Initiate the measurement sequence. The instrument will measure the signals from fat and lean tissues to determine their respective masses.

-

Data Analysis: The software will provide quantitative data on the lean mass, fat mass, and total body water.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Discussion and Future Directions

The preclinical data strongly suggest that this compound is a promising therapeutic candidate for the treatment of cachexia and muscle wasting. Its ability to prevent the loss of lean body mass and stimulate food intake in tumor-bearing animal models addresses two of the critical components of the cachexia syndrome.

Future research should focus on several key areas to further elucidate the therapeutic potential of ML-00253764:

-

Dose-Response Studies: Comprehensive dose-response studies are needed to determine the optimal therapeutic window for efficacy while minimizing potential side effects.

-

Chronic Dosing and Long-Term Efficacy: The long-term effects of chronic ML-00253764 administration on muscle mass, function, and overall survival need to be investigated in various models of cachexia.

-

Elucidation of Downstream Signaling: Further research is crucial to definitively map the signaling pathways through which MC4-R antagonism by ML-00253764 preserves muscle mass. This includes a detailed investigation of its effects on the Akt/mTOR and ubiquitin-proteasome pathways in skeletal muscle. Specifically, examining the expression and activity of key markers such as phosphorylated Akt, mTOR, S6K1, and the E3 ubiquitin ligases MuRF1 and MAFbx will be critical.

-

Combination Therapies: Investigating the synergistic effects of ML-00253764 with other anti-cachectic agents or with primary disease treatments (e.g., chemotherapy) could lead to more effective therapeutic strategies.

-

Translational Studies: Ultimately, the promising preclinical findings need to be translated into well-designed clinical trials to assess the safety and efficacy of ML-00253764 in patients with cachexia.

Conclusion

This compound represents a significant advancement in the pharmacological approach to treating cachexia and muscle wasting. Its targeted action on the MC4-R addresses a key central mechanism driving this devastating syndrome. The preclinical evidence of its efficacy in preserving lean body mass and stimulating food intake provides a strong rationale for its continued development. This technical guide serves as a foundational resource for researchers and drug development professionals, summarizing the current knowledge and providing a framework for future investigations into this promising therapeutic agent.

References

- 1. Melanocortin receptor 4 as a new target in melanoma therapy: Anticancer activity of the inhibitor ML00253764 alone and in association with B-raf inhibitor vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Update on Melanocortin Interventions for Cachexia: Progress Toward Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. iris.sssup.it [iris.sssup.it]

Methodological & Application

Application Notes and Protocols for ML-00253764 Hydrochloride In Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-00253764 hydrochloride is a potent and selective, non-peptide antagonist of the melanocortin 4 receptor (MC4R).[1][2] The MC4R is a G-protein coupled receptor predominantly expressed in the brain and plays a crucial role in regulating energy homeostasis, food intake, and body weight.[1][3] Dysregulation of the MC4R signaling pathway is implicated in various conditions, including obesity and cachexia. This compound has been demonstrated to be brain-penetrant and effective in preclinical models of tumor-induced weight loss, where it increases food intake and reduces the loss of lean body mass.[1][4] These characteristics make it a valuable tool for research in oncology, metabolism, and neuroscience.

This document provides detailed protocols for in vivo experiments using this compound in a tumor-induced cachexia mouse model, as well as for in vitro assays to characterize its mechanism of action.

Mechanism of Action

ML-00253764 acts as an antagonist at the MC4R, competitively inhibiting the binding of endogenous agonists like α-melanocyte-stimulating hormone (α-MSH).[4] The MC4R is primarily coupled to the Gs alpha subunit of the heterotrimeric G protein.[1] Activation of MC4R by an agonist leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][5] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response. By blocking this pathway, ML-00253764 reduces intracellular cAMP levels.[1][4]

Furthermore, MC4R signaling has been shown to involve the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2).[3][5] In some cellular contexts, ML-00253764 has been observed to inhibit the phosphorylation of ERK1/2 and Akt, a key component of the PI3K signaling pathway.[6]

Data Presentation

In Vitro Activity of ML-00253764

| Receptor | Assay Type | Value (nM) | Reference |

| Human MC4R | IC50 | 320 | [1] |

| Human MC3R | IC50 | 810 | [1] |

| Human MC5R | IC50 | 2120 | [1] |

In Vivo Efficacy in Tumor-Bearing Mouse Models

| Animal Model | Tumor Cell Line | Treatment | Key Findings | Reference |

| BALB/c Mice | CT-26 (Colon Carcinoma) | 3, 10, or 30 mg/kg, s.c., once daily | Reduced tumor-induced weight loss. | [2] |

| C57BL/6 Mice | Lewis Lung Carcinoma | 15 mg/kg, s.c., twice daily | Prevented loss of lean body mass; stimulated light-phase food intake. | [4] |

Experimental Protocols

In Vivo Experiment: Evaluation of ML-00253764 in a Tumor-Induced Cachexia Mouse Model

This protocol describes the use of the CT-26 syngeneic mouse model to assess the efficacy of ML-00253764 in mitigating cancer-associated cachexia.

Materials:

-

This compound

-

Vehicle (e.g., 1:10 solution of polyethylene glycol 200 in saline)

-

CT-26 murine colon carcinoma cells

-

8-10 week old male BALB/c mice

-

Sterile PBS

-

Trypan Blue solution

-

Matrigel (optional)

-

Digital calipers

-

Animal balance

-

Metabolic cages for food intake monitoring

-

Body composition analyzer (DEXA or QMR)

Procedure:

-

Cell Culture and Preparation:

-

Culture CT-26 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics) at 37°C in a 5% CO2 incubator.

-

On the day of injection, harvest cells using trypsinization.

-

Determine cell viability using Trypan Blue exclusion (should be >95%).

-

Resuspend cells in sterile PBS or a mixture with Matrigel at a concentration of 1 x 10^7 cells/mL.

-

-

Tumor Implantation:

-

Anesthetize the mice.

-

Subcutaneously inject 1 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.

-

-

Animal Monitoring and Treatment:

-

Monitor the mice daily for general health and tumor growth.

-

Measure tumor volume with digital calipers 2-3 times per week using the formula: (Length x Width^2) / 2.

-

Record body weight 2-3 times per week.

-

Once tumors are palpable and growing, randomize mice into treatment and vehicle control groups.

-

Prepare this compound solution in the chosen vehicle at the desired concentrations (e.g., 0.3, 1, and 3 mg/mL for 3, 10, and 30 mg/kg doses, respectively, assuming a 10 mL/kg injection volume).

-

Administer ML-00253764 or vehicle via subcutaneous injection once daily.

-

-

Endpoint Measurements:

-

Food Intake: House mice individually in metabolic cages and measure daily food consumption.

-

Body Composition: At the beginning and end of the treatment period, measure lean and fat mass using a DEXA or QMR analyzer.

-

Tissue Collection: At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., Western blotting).

-

In Vitro Experiment: cAMP Accumulation Assay

This protocol is for measuring the antagonist effect of ML-00253764 on cAMP production in HEK293 cells expressing MC4R.

Materials:

-

HEK293 cells stably expressing human MC4R

-

This compound

-

NDP-α-MSH (a potent MC4R agonist)

-

cAMP assay kit (e.g., a FRET-based or luminescence-based kit)

-

Cell culture medium and reagents

-

384-well assay plates

Procedure:

-

Cell Seeding:

-

Seed the MC4R-expressing HEK293 cells into 384-well plates at a density optimized for your assay kit (typically 5,000-10,000 cells/well).

-

Incubate overnight at 37°C.

-

-

Compound Preparation:

-

Prepare serial dilutions of this compound in assay buffer.

-

Prepare a solution of NDP-α-MSH at a concentration that elicits a submaximal response (e.g., EC80 concentration, which needs to be predetermined, but is typically in the low nanomolar range).

-

-

Assay:

-

Wash the cells with assay buffer.

-

Add the ML-00253764 dilutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.

-

Add the NDP-α-MSH solution to the wells (except for the basal control wells) and incubate for a further 15-30 minutes at 37°C.

-

Lyse the cells and measure cAMP levels according to the manufacturer's instructions for your chosen assay kit.

-

In Vitro Experiment: Western Blot for p-ERK1/2 and p-Akt

This protocol is for assessing the effect of ML-00253764 on the phosphorylation of ERK1/2 and Akt in tumor tissue or cell lysates.

Materials:

-

Tumor tissue or cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2, anti-p-Akt, anti-total Akt, and a loading control like anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

Procedure:

-

Protein Extraction and Quantification:

-

Homogenize tumor tissue or lyse cells in ice-cold RIPA buffer.

-

Centrifuge to pellet debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-ERK1/2) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe for total ERK1/2, p-Akt, total Akt, and a loading control.

-

Visualizations

Caption: Canonical MC4R signaling pathway and the inhibitory action of ML-00253764.

Caption: Workflow for in vivo evaluation of ML-00253764 in a mouse model of cancer cachexia.

Caption: General workflow for Western blot analysis of signaling proteins.

References

- 1. The Melanocortin-4 Receptor: Physiology, Pharmacology, and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of 2-[2-[2-(5-bromo-2- methoxyphenyl)-ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole (ML00253764), a small molecule melanocortin 4 receptor antagonist that effectively reduces tumor-induced weight loss in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ligands for Melanocortin Receptors: Beyond Melanocyte-Stimulating Hormones and Adrenocorticotropin [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. iris.sssup.it [iris.sssup.it]

- 6. Melanocortin receptor 4 as a new target in melanoma therapy: Anticancer activity of the inhibitor ML00253764 alone and in association with B-raf inhibitor vemurafenib [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for ML-00253764 Hydrochloride in Mouse Models of Cancer

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ML-00253764 hydrochloride, a selective melanocortin 4 receptor (MC4R) antagonist, in preclinical mouse models of cancer. The protocols detailed below are based on established methodologies for evaluating the anti-tumor efficacy of this compound.

Introduction

This compound is a small molecule inhibitor of the melanocortin 4 receptor (MC4R), a G-protein coupled receptor implicated in various physiological processes.[1][2] In the context of oncology, aberrant MC4R signaling has been identified in several cancer types, including glioblastoma and melanoma.[1][2] ML-00253764 exerts its anti-cancer effects by selectively antagonizing MC4R, which leads to the inhibition of downstream pro-survival signaling pathways, primarily the ERK1/2 and Akt pathways.[1][2] This inhibition ultimately results in decreased cell proliferation and induction of apoptosis.[1]

Mechanism of Action